6-Oxaspiro[3.4]octane-5,7-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxaspiro[3.4]octane-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-5-4-7(2-1-3-7)6(9)10-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPERWZWALZPKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Techniques for 6 Oxaspiro 3.4 Octane 5,7 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in piecing together the molecular puzzle of 6-Oxaspiro[3.4]octane-5,7-dione. The ¹H NMR spectrum would be expected to reveal distinct signals corresponding to the different sets of protons in the cyclobutane (B1203170) and succinic anhydride (B1165640) rings. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide crucial information about the electronic environment and neighboring protons.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms within the molecule. The chemical shifts of the carbonyl carbons in the dione (B5365651) moiety would be characteristically downfield, while the spiro carbon and the methylene (B1212753) carbons of the cyclobutane ring would appear at distinct upfield positions, confirming the core structure of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C3 (CH₂) | 2.0 - 2.5 | 30 - 40 |
| C2 (CH₂) | 1.8 - 2.3 | 15 - 25 |
| C4 (Spiro C) | - | 50 - 60 |
| C5, C7 (C=O) | - | 170 - 180 |
| C8 (CH₂) | 2.8 - 3.2 | 35 - 45 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To further refine the structural assignment and understand the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the unambiguous assignment of protons within the cyclobutane and anhydride rings by identifying which protons are directly connected through bonds.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the protons on the cyclobutane ring and the carbonyl carbons would firmly establish the spirocyclic nature of the compound.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space, even if they are not directly bonded. This would be particularly useful in confirming the spatial arrangement of the substituents on the cyclobutane ring relative to the anhydride ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar organic molecules. In ESI-MS, this compound would typically be observed as protonated molecules [M+H]⁺ or adducts with other ions present in the solvent, such as [M+Na]⁺. The resulting mass spectrum provides a clear indication of the molecular weight of the compound.
Vibrational (Infrared, IR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the cyclic anhydride functionality. The symmetric and asymmetric stretching vibrations of the C=O groups would appear as two distinct and intense peaks in the region of 1750-1850 cm⁻¹. Additionally, C-O-C stretching vibrations of the anhydride ring would be observed.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Anhydride) | ~1850 (asymmetric) | Strong |
| C=O (Anhydride) | ~1780 (symmetric) | Strong |
| C-O-C (Anhydride) | 1000 - 1300 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, the carbonyl groups of the dione moiety would be expected to exhibit weak n→π* transitions at longer wavelengths (around 280-300 nm) and more intense π→π* transitions at shorter wavelengths.
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray Diffraction (XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For spirocyclic compounds like this compound, single-crystal XRD provides unambiguous proof of structure, including the specific stereochemistry at the spiro center, bond lengths, bond angles, and intermolecular interactions in the solid state. The perpendicular orientation of the two rings connected at the spiro atom is a key structural feature that can be precisely mapped using this method.
While the specific crystal structure of this compound is not extensively detailed in the public domain, analysis of closely related oxaspirocyclic compounds demonstrates the power of the technique. For instance, studies on derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione have successfully elucidated their molecular structures. mdpi.com These analyses confirm the spirocyclic framework and reveal how different substituents influence the crystal packing through interactions like hydrogen bonds and π-π stacking. mdpi.com
The crystallographic data obtained from such studies are crucial for understanding the structure-property relationships of these compounds. Below is a table summarizing crystallographic data for representative oxaspirocyclic compounds, illustrating the type of information generated from an XRD analysis.
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for Related Oxaspirocyclic Compounds
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | C₁₇H₁₉NO₄ | Monoclinic | P2₁/c | a = 6.2554 Å, b = 14.605 Å, c = 16.265 Å, β = 95.97° | mdpi.com |
| 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | C₁₅H₁₄O₅ | Monoclinic | P2₁/c | a = 10.739 Å, b = 18.348 Å, c = 6.7799 Å, β = 104.20° | mdpi.com |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C₂₁H₂₄O₇ | Orthorhombic | Pna2₁ | a = 10.182 Å, b = 11.828 Å, c = 14.356 Å | researchgate.net |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in the synthesis and analysis of this compound, enabling its separation from reaction mixtures, assessment of its purity, and quantification.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used for preliminary purity checks of the isolated compound. A suitable solvent system (eluent) is developed to achieve good separation between the compound of interest and any impurities or unreacted starting materials. The separated spots are visualized, typically under UV light or by using a chemical staining agent. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific eluent system. rsc.org
Column Chromatography (e.g., Flash Column Chromatography) for Purification
For the purification of this compound on a preparative scale, column chromatography is the most common technique. clockss.org Flash column chromatography, which uses pressure to increase the flow rate of the mobile phase, allows for fast and efficient separations. Typically, silica gel is used as the stationary phase, and a solvent system, often developed based on prior TLC analysis, is used as the mobile phase. rsc.orgacs.org The crude product is loaded onto the column, and the eluent is passed through, with different components of the mixture separating based on their differential adsorption to the silica gel. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
Table 2: Examples of Column Chromatography for Purification of Spiro Compounds
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |
|---|---|---|---|---|
| Spirolactone Diels-Alder Adduct | Silica Gel | Hexane/Ethyl Acetate (1:1) | Purification of product | clockss.org |
| Dispiro-Orthoester | Silica Gel | Hexane/Ethyl Acetate (50/50) | Isolation of desired product | rsc.org |
| N-Heterospirocycles | Silica Gel | Diethyl Ether in Petroleum Ether (5-30%) | Product purification | acs.org |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques for the final assessment of purity and for precise quantification of this compound. These methods offer high resolution, sensitivity, and reproducibility. A sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. Detection is typically achieved using a UV detector or a mass spectrometer (LC-MS).
For some spiro compounds, particularly those that may be thermally unstable, HPLC is a more suitable quantitative method than Gas Chromatography. researchgate.net For example, a study on the related compound 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione successfully developed and validated an HPLC-MS/MS method for its reliable quantification in aqueous samples. researchgate.net This approach allows for the separate analysis of the parent compound and its transformation products, which would not be possible with techniques that require heating the sample. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov If this compound possesses sufficient volatility and thermal stability, GC-MS can be used for its analysis. In this method, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a long, thin capillary column. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.
This technique has been widely employed for the analysis of complex mixtures and has successfully identified various spiro compounds as components of natural volatile profiles. mdpi.commdpi.com For instance, the related compound 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione has been identified in freshwater green macroalgae using GC-MS. kaust.edu.sa The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound. nih.gov
Other Advanced Spectroscopic and Structural Characterization Methods (e.g., Electronic Circular Dichroism)
When a spiro compound is chiral (lacks a plane of symmetry), its three-dimensional structure can be further investigated using chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD). stackexchange.com Spiro compounds can exhibit axial chirality due to the twisted arrangement of the two rings around the central spiro atom. wikipedia.org
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum plots this difference as a function of wavelength, showing positive or negative peaks known as Cotton effects. The specific pattern of these Cotton effects is highly sensitive to the molecule's absolute configuration. acs.org
For structurally related chiral spiro-fused compounds, ECD has been used effectively to assign the absolute configuration of the spiro center. mdpi.com By comparing the experimentally measured ECD spectrum with spectra predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the (R) or (S) configuration of the molecule can be determined. mdpi.com This makes ECD an invaluable tool for the stereochemical elucidation of new, enantiomerically pure spiro compounds.
Computational and Theoretical Investigations of 6 Oxaspiro 3.4 Octane 5,7 Dione and Spirocyclic Analogs
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations into spirocyclic compounds, offering a detailed picture of their molecular and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a principal tool for the computational study of molecules like 6-Oxaspiro[3.4]octane-5,7-dione. arxiv.org DFT methods balance computational cost with accuracy, making them well-suited for predicting the geometries and electronic structures of medium-sized organic molecules. arxiv.org
Geometry optimization using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, can determine the most stable three-dimensional arrangement of atoms in the molecule. nih.gov This process finds the lowest energy conformation, providing crucial data on bond lengths, bond angles, and dihedral angles. For spirocyclic systems, this is particularly important for understanding the strain inherent in the fused ring system.
Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this regard. The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Table 1: Representative DFT-Calculated Properties for Spirocyclic Systems
| Property | Description | Typical Application |
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | Understanding molecular shape and strain. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Predicting chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifying sites for nucleophilic and electrophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Examines charge transfer and hyperconjugative interactions between orbitals. | Understanding intramolecular bonding and stability. |
This table is illustrative and specific values would be obtained from detailed calculations on this compound.
Ab Initio and Semi-Empirical Methods in Spiro-Compound Studies
While DFT is widely used, other computational methods also play a significant role in studying spiro-compounds.
Ab Initio Methods: These methods, meaning "from first principles," solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. wikipedia.org Hartree-Fock (HF) is the simplest ab initio method. wikipedia.org More accurate, but computationally expensive, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory build upon the HF framework to include electron correlation effects. mit.edu For small spirocyclic systems, high-level ab initio calculations can provide benchmark data against which other methods can be compared. researchgate.net
Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating some experimental data (parameters) to approximate certain integrals. wikipedia.org Methods like AM1, PM3, and the more recent PM6 and PM7, are significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or for high-throughput screening of many compounds. scribd.com However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied. wikipedia.org For novel or unusual structures like certain spiro-compounds, the reliability of semi-empirical methods may need to be validated against higher-level calculations.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. This is particularly valuable for understanding how this compound might be synthesized or how it participates in chemical transformations.
A key aspect of this is the identification and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. youtube.com Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path from reactant to product. youtube.com
For example, in the formation of an anhydride (B1165640) ring, computational methods can model the reaction pathway, locate the transition state for the cyclization and dehydration steps, and calculate the activation energy barrier. researchgate.netrsc.org This information is crucial for predicting reaction rates and understanding the factors that control the reaction's feasibility and outcome. Techniques like Potential Energy Surface (PES) scans and Nudged Elastic Band (NEB) methods can be employed to find the minimum energy path between reactants and products. scm.com
Topological and Bonding Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))
To gain a deeper understanding of the chemical bonding in this compound, computational chemists employ topological analysis of various scalar fields derived from the electron density. These methods provide a visual and quantitative description of bonding patterns and non-covalent interactions.
Electron Localization Function (ELF): ELF provides a measure of electron localization, helping to distinguish between covalent bonds, lone pairs, and atomic cores. researchgate.net The analysis of ELF partitions the molecular space into basins of attractors that have a clear chemical meaning. researchgate.net
Localized Orbital Locator (LOL): Similar to ELF, LOL is also derived from the kinetic energy density and helps in identifying regions of high electron localization. researchgate.net It is particularly useful for visualizing the spatial arrangement of both bonding and non-bonding electrons. researchgate.net
Reduced Density Gradient (RDG): The RDG is a powerful tool for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. dntb.gov.ua By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, it is possible to generate 3D maps that highlight these important interactions within the molecule.
These analyses, often performed with software like Multiwfn, provide a detailed picture of the electronic environment and the forces that hold the spirocyclic structure together. researchgate.netnih.gov
Conformational Analysis and Molecular Stability Studies
By systematically rotating bonds and calculating the energy at each step, a potential energy surface can be mapped. The lowest energy conformations are the most populated at thermal equilibrium. For spirocyclic compounds, the rigidity of the fused ring system often limits the number of possible conformations, but understanding the subtle differences in their stability is still important.
Prediction of Spectroscopic Properties (e.g., UV-Vis, Electronic Circular Dichroism)
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These theoretical spectra can be compared with experimental data to confirm the structure of the compound.
Electronic Circular Dichroism (ECD): For chiral molecules, ECD spectroscopy is a powerful technique for determining the absolute configuration. Since spiro-compounds can be chiral, predicting their ECD spectra is highly valuable. TD-DFT can also be used to calculate the rotational strengths of electronic transitions, which are then used to generate a theoretical ECD spectrum. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of a chiral spiro-compound can be assigned.
Solvation Effects and Environmental Influence on Molecular Properties via Implicit and Explicit Solvation Models
The chemical behavior and physical properties of a molecule are intrinsically linked to its environment. For this compound, a compound with a unique spirocyclic architecture incorporating a polar anhydride moiety, the surrounding solvent is expected to play a pivotal role in modulating its structure, stability, and reactivity. Computational chemistry provides powerful tools to investigate these solvent-solute interactions through various solvation models, which can be broadly categorized into implicit and explicit models. wikipedia.org
Implicit solvation models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.orgnumberanalytics.com This approach simplifies the computational cost significantly by averaging the effect of the solvent over the entire solute. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org These models are adept at capturing the bulk electrostatic effects of the solvent, which are crucial for a polar molecule like this compound. For instance, in a polar solvent, the carbonyl groups of the anhydride ring would be stabilized through dipole-dipole interactions, an effect that can be quantitatively estimated using implicit models.
Conversely, explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. wikipedia.org This method provides a more detailed and physically realistic picture of the solute's immediate solvation shell. wikipedia.orgnih.gov Techniques such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations are employed to handle the complexity of these systems. wikipedia.orgyoutube.com For this compound, explicit models can elucidate specific hydrogen bonding interactions between protic solvent molecules (like water or alcohols) and the ether oxygen or carbonyl oxygens of the solute. Such specific interactions are often crucial in determining reaction mechanisms and conformational preferences, which might be overlooked by implicit models. nih.gov
The choice between implicit and explicit models often depends on the specific property being investigated and the desired balance between accuracy and computational expense. wikipedia.org While implicit models are efficient for predicting properties like solvation free energies, explicit models are superior for studying processes where the discrete nature of the solvent is paramount, such as in the study of specific reaction pathways or the dynamics of the solvation shell. wikipedia.orgrsc.org Hybrid models, which combine a small number of explicit solvent molecules treated at a high level of theory with a continuum model for the bulk solvent, offer a compromise by capturing the essential short-range interactions while maintaining computational tractability. wikipedia.orgyoutube.com
Theoretical studies on analogous systems, such as succinic anhydride, have demonstrated the significant influence of the solvent on their reactivity. For example, density functional theory (DFT) calculations on the aminolysis of succinic anhydride have shown that the reaction mechanism and activation energies are highly dependent on the solvent environment. researchgate.net In non-polar solvents, the reaction may proceed through a concerted mechanism, while in polar, protic solvents, a stepwise mechanism involving charged intermediates stabilized by the solvent may be favored. These findings suggest that the reactivity of the anhydride ring in this compound would be similarly sensitive to the solvent.
To illustrate the quantitative impact of different solvation models, the following hypothetical data tables showcase the kind of results one might expect from computational investigations on this compound.
Table 1: Calculated Solvation Free Energy (ΔGsolv) of this compound in Various Solvents using Implicit Models.
| Solvent | Dielectric Constant | SMD Model (kcal/mol) | PCM Model (kcal/mol) |
| n-Heptane | 1.92 | -2.5 | -2.3 |
| Dichloromethane | 8.93 | -6.8 | -6.5 |
| Acetonitrile | 37.5 | -9.2 | -8.9 |
| Water | 78.4 | -10.5 | -10.1 |
This table is illustrative and based on general trends observed for polar organic molecules.
The data in Table 1 demonstrates that as the polarity of the solvent increases, the solvation free energy becomes more negative, indicating stronger solute-solvent interactions and greater stabilization of the molecule in that solvent.
Table 2: Key Interatomic Distances in this compound Optimized in Gas Phase and with Explicit Water Molecules (QM/MM).
| Parameter | Gas Phase (Å) | With 3 Explicit Water Molecules (Å) |
| C=O Bond Length (average) | 1.19 | 1.20 |
| C-O-C Bond Angle (ether) | 92.5° | 92.8° |
| O(carbonyl)···H(water) Distance | N/A | 1.85 |
This table is illustrative and highlights the expected structural changes upon explicit solvation.
Table 2 suggests that specific interactions with water molecules, such as hydrogen bonding to the carbonyl oxygens, can lead to slight but potentially significant changes in the molecular geometry of this compound. The elongation of the C=O bond is indicative of the polarization of the carbonyl group due to hydrogen bonding.
Synthetic Utility and Future Research Directions in Spiro Dione Chemistry
6-Oxaspiro[3.4]octane-5,7-dione as a Versatile Building Block in Complex Organic Synthesis
This compound, which features a cyclobutane (B1203170) ring fused to a succinic anhydride (B1165640) moiety, is a promising starting material for complex molecule synthesis. While specific, extensively documented synthetic applications of this compound are not widespread in the literature, the reactivity of its core functional groups—the cyclic anhydride and the spirocyclic center—can be inferred from related structures.
Cyclic anhydrides are known to be reactive acylating agents. longdom.orglibretexts.org They readily react with nucleophiles such as alcohols and amines to open the anhydride ring, forming a carboxylic acid and an ester or amide, respectively. wikipedia.orglongdom.org This ring-opening reaction introduces two distinct functional groups, providing a handle for further chemical transformations. For example, the related compound 6,10-dioxaspiro[4.5]decane-7,9-dione, synthesized from cyclopentanone (B42830) and malonic acid, undergoes Knoevenagel condensation with aldehydes, demonstrating the reactivity of the active methylene (B1212753) group adjacent to the dione (B5365651). mdpi.com
Furthermore, the spirocyclic nature of the molecule imparts conformational rigidity and a well-defined three-dimensional structure, which can be exploited to control stereochemistry in subsequent reactions. The development of methods to construct spiro subunits directly is a significant area of research, with techniques like pinacol-type rearrangements of alkoxycyclobutane derivatives being used to create functionalized spiro[n.4] systems. libretexts.org
Potential for the Construction of Diverse Spirocyclic Architectures
The rigid framework of this compound makes it an attractive precursor for a wide array of more complex spirocyclic systems. Spirocycles are prevalent in natural products and are increasingly sought after in drug discovery for their structural novelty and ability to explore three-dimensional chemical space. sigmaaldrich.comresearchgate.net The synthesis of diverse spirocyclic scaffolds is a key objective for building compound libraries for biological screening. sigmaaldrich.com
The transformation of a relatively simple building block like this compound could lead to a variety of architectures. For instance, selective reduction, ring-opening, and subsequent cyclization reactions could yield novel oxa- and aza-spirocycles. researchgate.net Research into the synthesis of 2-azaspiro[3.4]octane has highlighted several strategies, including the annulation of either the cyclopentane (B165970) or the four-membered ring, which could be conceptually adapted. rsc.org The incorporation of heteroatoms like oxygen or sulfur into the spirocyclic unit has been shown to improve physicochemical properties such as water solubility. rsc.org
Table 1: Examples of Diverse Spirocyclic Architectures and Synthetic Precursors
| Spirocyclic Architecture | Precursor(s) / Key Reaction | Reference |
|---|---|---|
| Tetrahydroquinolines with a spirocyclic structure | Knoevenagel condensation of cyclic ketones with Meldrum's acid | elsevierpure.com |
| 1,4-Dioxaspiro[4.5]decane | Condensation of cyclohexanone (B45756) and glycol | wikipedia.org |
| Thia- and Oxa-azaspiro[3.4]octanes | Rhodium-catalysed O-H insertion and C-C bond forming cyclisation | researchgate.net |
| Spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones | Tandem Claisen rearrangement/intramolecular oxa-Michael addition | researchgate.net |
| 6,10-Dioxaspiro[4.5]decane-7,9-dione derivatives | Knoevenagel condensation of the parent dione with substituted benzaldehydes | mdpi.com |
Development of Novel and Efficient Synthetic Routes for Spiro-Diones
The advancement of spiro-dione chemistry is contingent on the development of new and efficient synthetic methodologies. Traditional methods can be cumbersome, but modern organic synthesis offers a toolkit of powerful reactions to streamline the construction of these complex molecules.
Recent innovations include:
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. For example, a series of novel spirooxindoles were synthesized via a one-pot, 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. scripps.edu
Environmentally Benign Techniques: Methods such as high-speed ball milling, microwave irradiation, and continuous flow synthesis are being developed to create spiro-compounds in a more cost-effective and ecologically friendly manner. wikipedia.org
Novel Catalytic Systems: The use of novel catalysts can enable previously challenging transformations. For instance, a one-step, cobalt(III)-catalyzed protocol has been developed for the synthesis of oxa-spirocyclic compounds from phenoxy acetamide (B32628) and alkynes. sigmaaldrich.com
Rearrangement Reactions: Diverse rearrangement reactions, such as the pinacol-pinacolone rearrangement, are often employed in the preparation of spiro compounds. wikipedia.org
Table 2: Modern Synthetic Strategies for Spirocycles
| Synthetic Strategy | Example Application | Advantages | Reference |
|---|---|---|---|
| Continuous Flow | Synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione | Scalability, improved safety and control | wikipedia.org |
| 1,3-Dipolar Cycloaddition | Synthesis of spirooxindole derivatives | High efficiency, creation of multiple bonds in one step | scripps.edu |
| Tandem Reactions | Synthesis of spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones | Increased complexity from simple starting materials, reduced purification steps | researchgate.net |
| Oxidative Spiroannulation | Synthesis of 6-Methoxy-1-oxaspiro wikipedia.orgsigmaaldrich.comdeca-6,9-diene-8-one | Direct formation of spiro center from a linear precursor | mdpi.com |
Exploration of Unexplored Spirocyclic Chemical Space and Scaffold Diversity
A primary driver for the interest in spirocycles is the exploration of new areas of "chemical space." sigmaaldrich.com For decades, medicinal chemistry has been dominated by flat, two-dimensional aromatic molecules. Spirocycles, with their inherent three-dimensionality and high sp3 carbon content, offer a route to escape this "flatland." sigmaaldrich.com This structural diversity is critical for identifying novel interactions with biological targets, potentially leading to drugs with new mechanisms of action.
Systematic analyses have shown that while thousands of bioactive spirocycles exist, they represent only a limited number of ring-size combinations. wikipedia.orglongdom.org This indicates a significant potential to expand spirocyclic chemical space by designing and synthesizing novel scaffolds. wikipedia.orglongdom.org Building blocks like spiro[3.4]octanes provide access to these underexplored regions. sigmaaldrich.com The goal is to generate diverse compound libraries with incremental changes in the size of the rings and the relative orientation of functional groups to thoroughly probe the structure-activity relationship (SAR) landscapes of biological targets. sigmaaldrich.comrsc.org
Integration of Computational and Experimental Approaches for Rational Design and Synthesis
The design of novel spiro-diones and other complex molecules is increasingly benefiting from the synergy between computational modeling and experimental synthesis. Rational design, which relies on an understanding of structure and mechanism, allows for more targeted and efficient discovery processes. mdpi.com
Computational approaches play several key roles:
Predictive Modeling: Algorithms can predict the physicochemical properties of virtual compounds, allowing chemists to prioritize the synthesis of molecules with more drug-like characteristics.
Structure-Based Design: When the 3D structure of a biological target is known, computational docking can be used to design spirocyclic ligands that fit precisely into a binding site. sigmaaldrich.com
Pharmacophore Modeling: By analyzing a set of known active molecules, computational methods can generate a 3D pharmacophore model, which defines the essential features required for biological activity. This model can then be used to screen virtual libraries for new potential hits. sigmaaldrich.com
Quantum Mechanical (QM) Calculations: These calculations can provide a deep understanding of the electronic structure and reactivity of molecules, aiding in the design of catalysts and the prediction of reaction outcomes.
These computational predictions are then validated and refined through experimental synthesis and testing. This iterative cycle of computational design and experimental feedback accelerates the discovery of new molecules with desired properties, making the exploration of novel spirocyclic scaffolds more efficient and rational.
Q & A
Q. What are the optimal synthetic routes for 6-Oxaspiro[3.4]octane-5,7-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of diketones with cyclic ketones or oxidation of spirocyclic intermediates. For example, acetic anhydride-mediated cyclization of precursors under reflux (130°C, 6 hours) yields 6-oxaspiro derivatives, with purification via silica gel chromatography (50% EtOAc/hexane) achieving ~70% purity . Key factors include solvent choice (e.g., THF for stability), catalyst selection (e.g., Lewis acids for regioselectivity), and temperature control to minimize side reactions. Yield optimization may require iterative adjustment of stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming spirocyclic structure and carbonyl positions (e.g., δ ~166 ppm for ketones in C NMR) .
- IR Spectroscopy : Identifies carbonyl stretches (~1700–1750 cm) and ether linkages (~1100 cm) .
- Chromatography : Reverse-phase HPLC or GC-MS ensures purity, while TLC (silica gel, UV visualization) monitors reaction progress .
Q. What are the primary applications of this compound in chemical synthesis?
- Methodological Answer : This compound serves as a spirocyclic building block for heterocycles (e.g., pyrimidines, triazoles) via nucleophilic substitution or cycloaddition reactions. Its strained ring system enhances reactivity in ring-opening transformations, enabling access to fused bicyclic structures for drug discovery . Derivative synthesis (e.g., amino or hydroxyl analogs) requires protection/deprotection strategies to preserve stereochemistry .
Advanced Research Questions
Q. How do steric and electronic factors in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The spirocyclic structure imposes steric hindrance, directing nucleophiles to the less hindered carbonyl group. Electronic effects (e.g., electron-withdrawing substituents) increase electrophilicity at specific positions. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying conditions (e.g., polar aprotic solvents) validate mechanistic pathways . Comparative studies with analogs (e.g., 2-oxa derivatives) highlight differences in regioselectivity .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Environmental Controls : Monitor pH, temperature, and solvent effects, as small changes can alter bioavailability .
- Derivative Comparison : Test structurally similar compounds (e.g., hydrochloride salts or amino-substituted analogs) to isolate activity contributors .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., impurity levels in early syntheses) .
Q. What strategies are effective for optimizing the enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce stereocontrol during cyclization .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate enantiomers post-synthesis.
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, while chiral HPLC validates enantiomeric excess (>95%) .
Q. How does the spirocyclic scaffold of this compound enhance its pharmacokinetic properties in drug design?
- Methodological Answer : The rigid spiro structure improves metabolic stability by reducing conformational flexibility, thereby resisting cytochrome P450 oxidation. LogP calculations and in vitro assays (e.g., microsomal stability tests) quantify bioavailability. Comparative ADME studies with acyclic analogs demonstrate enhanced half-life and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
